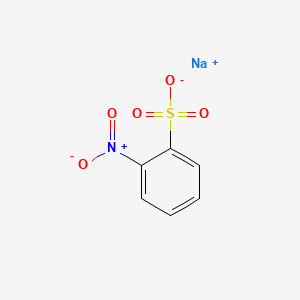![molecular formula C12H9NO2 B1666650 5H-Chromeno[2,3-b]pyridin-5-ol CAS No. 6722-09-4](/img/structure/B1666650.png)
5H-Chromeno[2,3-b]pyridin-5-ol
Übersicht
Beschreibung
5H-Chromeno[2,3-b]pyridin-5-ol is a heterocyclic compound that belongs to the class of chromeno-pyridines. It is characterized by a fused ring system consisting of a chromene and a pyridine ring.
Wissenschaftliche Forschungsanwendungen
5H-Chromeno[2,3-b]pyridin-5-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antibacterial, antifungal, and anticancer activities.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Wirkmechanismus
Target of Action
5H-chromeno[2,3-b]pyridin-5-ol is known to exhibit an inhibitory effect on mitogen-activated protein kinase MK-2 . This kinase plays a crucial role in cellular processes such as inflammation and cell growth .
Mode of Action
The compound interacts with its target, the mitogen-activated protein kinase MK-2, and suppresses its activity . This interaction results in changes in the cellular processes regulated by this kinase, potentially altering cell growth and inflammatory responses .
Biochemical Pathways
The inhibition of mitogen-activated protein kinase MK-2 affects various biochemical pathways. One of the key pathways is the MAPK/ERK pathway , which is involved in cell division and differentiation . By inhibiting MK-2, this compound can potentially disrupt these processes, leading to downstream effects on cellular function .
Pharmacokinetics
Its bioavailability would be influenced by factors such as its solubility and stability, as well as the presence of transport proteins and metabolic enzymes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5H-chromeno[2,3-b]pyridin-5-ol typically involves multicomponent reactions. One common method includes the reaction of salicylaldehydes with malononitrile and a suitable CH-acid under catalytic conditions. The reaction is often carried out in the presence of a base such as piperidine and may involve microwave or ultrasonic irradiation to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 5H-Chromeno[2,3-b]pyridin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromeno-pyridines .
Vergleich Mit ähnlichen Verbindungen
5H-Chromeno[4,3-b]pyridin-5-one: Similar in structure but differs in the position of the nitrogen atom.
Chromeno[2,3-d]pyrimidines: These compounds have a pyrimidine ring instead of a pyridine ring.
2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones: These compounds have additional functional groups and exhibit different biological activities.
Uniqueness: 5H-Chromeno[2,3-b]pyridin-5-ol is unique due to its specific fused ring system and the presence of a hydroxyl group, which contributes to its distinct chemical reactivity and biological properties .
Eigenschaften
IUPAC Name |
5H-chromeno[2,3-b]pyridin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-11-8-4-1-2-6-10(8)15-12-9(11)5-3-7-13-12/h1-7,11,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOGEKWDLGLKQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=C(O2)N=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10986326 | |
| Record name | 5H-[1]Benzopyrano[2,3-b]pyridin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10986326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6722-09-4 | |
| Record name | AH 6696 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006722094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5H-[1]Benzopyrano[2,3-b]pyridin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10986326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H-(1)-Benzopyrano(2,3-b)-pyridin-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[[2-Chloro-4-[3-chloro-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]phenyl]phenyl]diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B1666582.png)






